molecular formula C13H14N2O B6144719 (3-methoxyphenyl)(pyridin-3-yl)methanamine CAS No. 1179663-56-9

(3-methoxyphenyl)(pyridin-3-yl)methanamine

Cat. No.: B6144719
CAS No.: 1179663-56-9
M. Wt: 214.26 g/mol
InChI Key: BTPPBEUHBACCTH-UHFFFAOYSA-N
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Description

(3-methoxyphenyl)(pyridin-3-yl)methanamine: is a chemical compound that features a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring through an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-methoxyphenyl)(pyridin-3-yl)methanamine typically involves the following steps:

  • Bromination: The starting material, 3-methoxybenzene, undergoes bromination to introduce a bromo group at the meta position relative to the methoxy group.

  • Amination: The brominated compound is then subjected to amination using an appropriate amine source, such as pyridin-3-ylamine, under controlled conditions.

  • Reduction: The resulting intermediate undergoes reduction to form the final product, This compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography or crystallization, are employed to obtain the final product.

Chemical Reactions Analysis

(3-methoxyphenyl)(pyridin-3-yl)methanamine: can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hypervalent iodine reagents and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Aldehydes, ketones, and carboxylic acids.

  • Reduction: Primary and secondary amines.

  • Substitution: Halogenated derivatives, nitro compounds, and other functionalized derivatives.

Scientific Research Applications

(3-methoxyphenyl)(pyridin-3-yl)methanamine: has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of small molecules with biological targets.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3-methoxyphenyl)(pyridin-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

(3-methoxyphenyl)(pyridin-3-yl)methanamine: can be compared with other similar compounds, such as (3-methoxyphenyl)(pyridin-2-yl)methanamine and (3-methoxyphenyl)(pyridin-4-yl)methanamine . These compounds differ in the position of the pyridine ring, which can affect their chemical properties and biological activities. The uniqueness of This compound

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Properties

IUPAC Name

(3-methoxyphenyl)-pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-12-6-2-4-10(8-12)13(14)11-5-3-7-15-9-11/h2-9,13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPPBEUHBACCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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